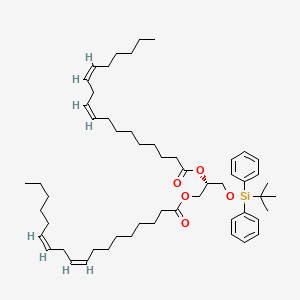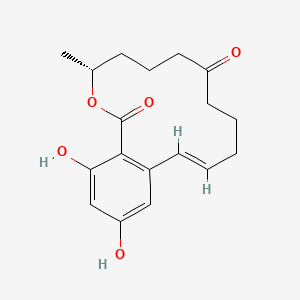
(R)-Zearalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Zearalenone is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is known for its estrogenic effects, which can cause reproductive issues in animals. This compound is commonly found in contaminated agricultural products, such as maize, wheat, and barley.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zearalenone typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The process includes cultivating the fungi on a suitable substrate, followed by extraction and purification of the compound. Industrial production methods may involve large-scale fermentation processes to obtain significant quantities of ®-Zearalenone.
Análisis De Reacciones Químicas
Types of Reactions
®-Zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
®-Zearalenone has several scientific research applications, including:
Chemistry: Used as a model compound to study mycotoxin behavior and interactions.
Biology: Investigated for its effects on cellular processes and reproductive health.
Medicine: Studied for its potential role in endocrine disruption and related health issues.
Industry: Monitored in agricultural products to ensure food safety and prevent contamination.
Mecanismo De Acción
®-Zearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various physiological effects, including altered reproductive function and development.
Comparación Con Compuestos Similares
Similar Compounds
Zearalenol: A metabolite of ®-Zearalenone with similar estrogenic activity.
Zearalanone: Another related compound with comparable biological effects.
Alpha-Zearalenol: A stereoisomer of Zearalenol with distinct properties.
Uniqueness
®-Zearalenone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall estrogenic potency. Its presence in contaminated food products and its impact on animal health make it a compound of significant concern in food safety and agricultural industries.
Propiedades
Fórmula molecular |
C18H22O5 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1 |
Clave InChI |
MBMQEIFVQACCCH-QDBLGGKGSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
SMILES canónico |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


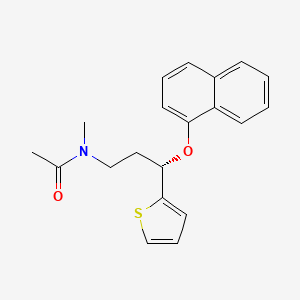
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
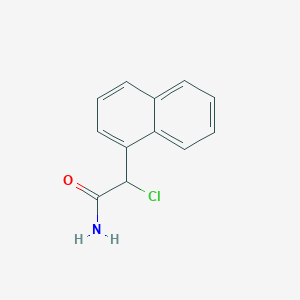
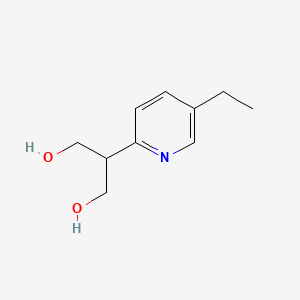
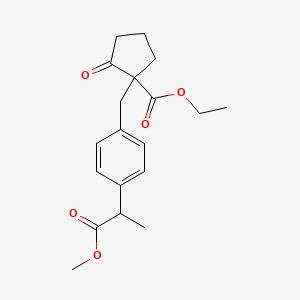
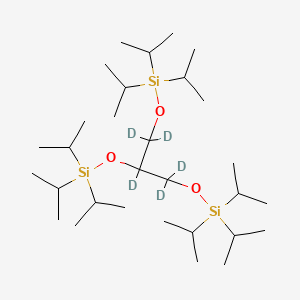
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
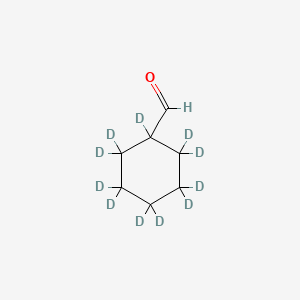
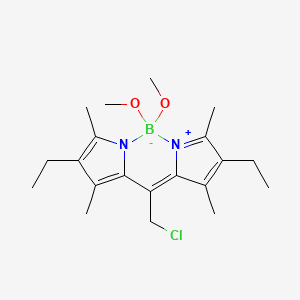
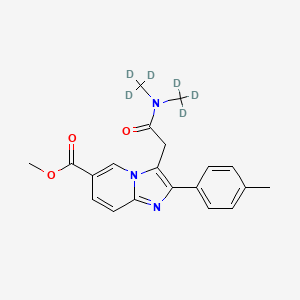
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
